2-Amino-1-(3,5-dichlorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This polycyclic compound features a hexahydroquinoline core substituted with a 3,5-dichlorophenyl group at position 1, a 5-ethylthiophen-2-yl group at position 4, and a nitrile moiety at position 2. Its structural complexity arises from the fused cyclohexene and pyridine rings, along with diverse substituents influencing electronic and steric properties. Crystallographic tools such as SHELX and OLEX2 are critical for resolving its three-dimensional conformation and intermolecular interactions .
Properties
CAS No. |
441783-39-7 |
|---|---|
Molecular Formula |
C22H19Cl2N3OS |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
2-amino-1-(3,5-dichlorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C22H19Cl2N3OS/c1-2-15-6-7-19(29-15)20-16(11-25)22(26)27(14-9-12(23)8-13(24)10-14)17-4-3-5-18(28)21(17)20/h6-10,20H,2-5,26H2,1H3 |
InChI Key |
OALOOINGEDPFKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2C(=C(N(C3=C2C(=O)CCC3)C4=CC(=CC(=C4)Cl)Cl)N)C#N |
Origin of Product |
United States |
Biological Activity
The compound 2-Amino-1-(3,5-dichlorophenyl)-4-(5-ethylthiophen-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound based on various studies, focusing on its synthesis, mechanism of action, and efficacy against cancer cell lines.
Synthesis and Structural Characterization
The synthesis of the compound typically involves a multi-step reaction process. The structure is characterized by the presence of a hexahydroquinoline core substituted with various functional groups that enhance its biological activity. The compound's molecular formula is , and it has been evaluated for its physical properties and chemical stability under various conditions.
Anticancer Properties
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have been conducted against several cancer cell lines including:
- MCF-7 (breast cancer)
- HCT-116 (colon cancer)
- PC-3 (prostate cancer)
- A549 (lung cancer)
- HepG2 (liver cancer)
The results indicate that the compound shows selective cytotoxicity towards these malignant cells while exhibiting minimal effects on normal cell lines such as human fetal lung (HFL-1) and human diploid fibroblasts (WI-38) .
The biological activity of the compound is largely attributed to its ability to inhibit key signaling pathways involved in tumor growth. Specifically, it has demonstrated potent inhibition of:
- Epidermal Growth Factor Receptor (EGFR)
- IC50 value:
- Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- IC50 value:
These values indicate that the compound's inhibitory effects are comparable to those of established inhibitors like Sorafenib .
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
-
Cell Viability Assays :
- The MTT assay was utilized to evaluate cell viability across various concentrations (0–100 µg/mL). The compound exhibited a dose-dependent reduction in cell viability in all tested cancer cell lines.
- Molecular Docking Studies :
-
Selectivity Profile :
- The selectivity index was calculated by comparing IC50 values against normal versus cancer cell lines. The results suggested a favorable selectivity towards cancer cells, highlighting its potential as a therapeutic agent.
Data Summary
| Assay Type | Cell Line | IC50 Value () | Reference Drug Comparison |
|---|---|---|---|
| Cell Viability Assay | MCF-7 | 0.216 | Sorafenib |
| Cell Viability Assay | HCT-116 | 0.230 | Sorafenib |
| Cell Viability Assay | A549 | 0.259 | Sorafenib |
| Molecular Docking | EGFR | ΔE = -6.96 kcal/mol | |
| Molecular Docking | VEGFR-2 | ΔE = -5.48 kcal/mol |
Comparison with Similar Compounds
Table 1: Structural Comparison of Hexahydroquinoline Derivatives
Key Observations:
Substituent Effects on Electronic Properties: Chloro groups (e.g., 3,5-dichloro vs. Methoxy (e.g., 3,4,5-trimethoxyphenyl) and dimethylamino groups introduce electron-donating effects, improving solubility and enabling hydrogen-bonding interactions . Nitro groups (e.g., 3-nitrophenyl) strongly withdraw electrons, polarizing the aromatic system and altering reactivity .
Ethyl groups on thiophene (main compound) balance lipophilicity and steric effects, optimizing interactions in hydrophobic pockets.
Analytical Characterization :
- NMR studies () reveal that substituent changes in regions A (positions 39–44) and B (positions 29–36) correlate with chemical shift variations, aiding structural elucidation .
- Crystallographic software (SHELX, OLEX2) enables precise determination of bond lengths, angles, and packing arrangements .
Implications of Structural Variations
- Drug Design: The 3,5-dichlorophenyl and 5-ethylthiophen-2-yl groups in the main compound may favor targets requiring hydrophobic interactions, such as kinase enzymes. In contrast, analogs with polar substituents (e.g., dimethylamino) could target solvent-exposed binding sites.
- Synthetic Challenges : Halogenated and nitro-substituted derivatives may require stringent reaction conditions due to reduced reactivity of electron-deficient aryl rings.
- Lumping Strategies: As noted in , compounds with minor structural differences (e.g., chloro vs. nitro positioning) are often grouped in computational studies. However, experimental data emphasize the need for individualized analysis due to significant property variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
